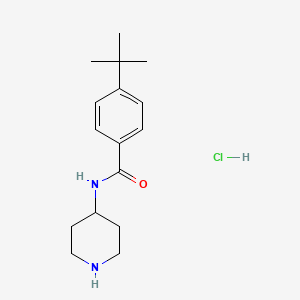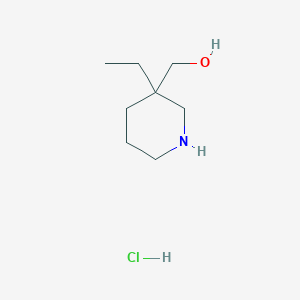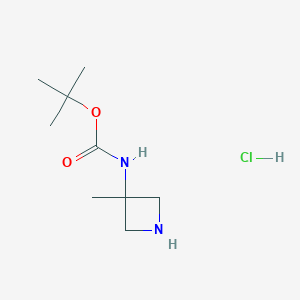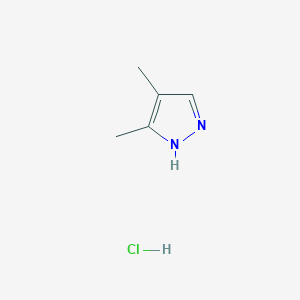
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride
Vue d'ensemble
Description
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is a chemical compound with the CAS Number: 1638612-58-4 . It has a molecular weight of 296.84 and its IUPAC name is 4-(tert-butyl)-N-(piperidin-4-yl)benzamide hydrochloride . The compound is in solid form .
Molecular Structure Analysis
The InChI code for 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is 1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14;/h4-7,14,17H,8-11H2,1-3H3,(H,18,19);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : One of the key aspects of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride involves its synthesis. For instance, Zhang Guan-you (2010) described a method starting with piperidin-4-one hydrochloride, leading to tert-butyl-4-hydroxy pi-peridine-l-carboxylate, and eventually synthesizing 4-chloropiperidine hydrochloride, a related compound (Zhang Guan-you, 2010).
Structural Characterization : Studies such as the one conducted by Sanjeevarayappa et al. (2015) on similar tert-butyl piperazine-1-carboxylate compounds have delved into their structural characterization using techniques like LCMS, NMR, IR, and CHN elemental analysis (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemoselective Synthesis : Chung et al. (2006) explored the chemoselective synthesis of a p38 MAP kinase inhibitor, utilizing 4-(N-tert-butylpiperidinyl)magnesium chloride in a key step. This process highlights the significance of chemoselective approaches in synthesizing complex molecules involving tert-butyl piperidinyl structures (Chung et al., 2006).
Biomedical Research
- Glycine Transporter Inhibitors : Research on phenoxymethylbenzamide derivatives, including compounds with piperidinyl groups, has been conducted to explore their potential as glycine transporter type-2 inhibitors. Takahashi et al. (2014) found that modifying the piperidinyl group in these compounds could lead to improved inhibitory activity, showing their relevance in neurological research (Takahashi et al., 2014).
Advanced Organic Chemistry
- Stereochemistry and Synthesis : Studies on the synthesis of various piperidine derivatives, like the work by Yamashita et al. (2015), often involve complex stereochemistry and provide insights into the preparation of structurally unique compounds (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).
- Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) detailed the synthesis of tert-butyl piperidine-1-carboxylates, contributing to the understanding of how these compounds can be created and manipulated in a laboratory setting (Moskalenko & Boev, 2014).
Safety And Hazards
The safety information for 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride includes several hazard statements: H302, H312, H332 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propriétés
IUPAC Name |
4-tert-butyl-N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14;/h4-7,14,17H,8-11H2,1-3H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIHKIQQJVDJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride | |
CAS RN |
1638612-58-4 | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)








![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)
